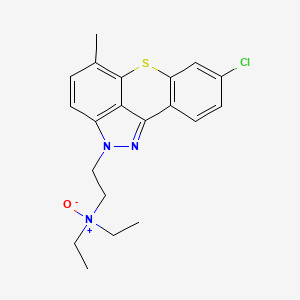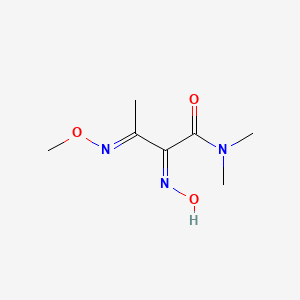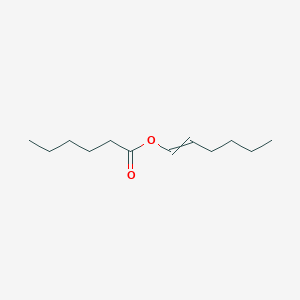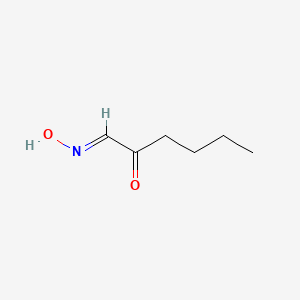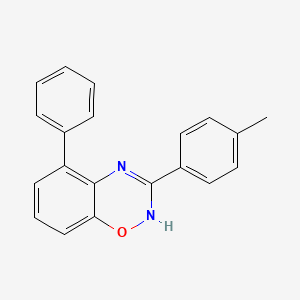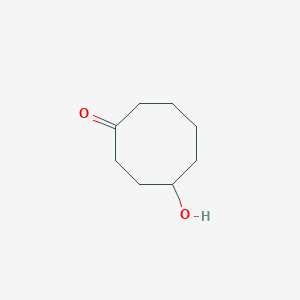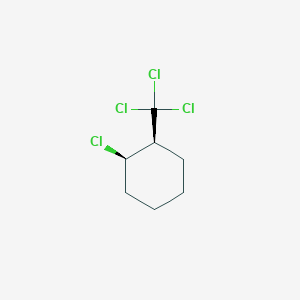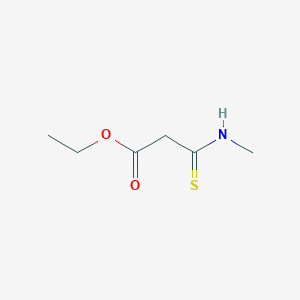
Propanoic acid, 3-(methylamino)-3-thioxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(methylamino)-3-thioxo-, ethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of a propanoic acid backbone with a methylamino and thioxo group attached, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(methylamino)-3-thioxo-, ethyl ester typically involves the esterification of propanoic acid derivatives with appropriate alcohols. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is also common to accelerate the reaction rate .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(methylamino)-3-thioxo-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Nucleophilic substitution reactions often use reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Hydrolysis: Produces propanoic acid and ethanol.
Reduction: Produces the corresponding alcohols.
Substitution: Produces various substituted products depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 3-(methylamino)-3-thioxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(methylamino)-3-thioxo-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems . The presence of the methylamino and thioxo groups can also influence its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 3-methoxy-, ethyl ester
- Propanoic acid, 3-ethoxy-, ethyl ester
- 3-(Methylthio)propanoic acid ethyl ester
Uniqueness
Propanoic acid, 3-(methylamino)-3-thioxo-, ethyl ester is unique due to the presence of both methylamino and thioxo groups, which are not commonly found together in similar esters. These functional groups can impart distinct chemical and biological properties, making this compound valuable for specific applications in research and industry.
Properties
CAS No. |
56409-14-4 |
|---|---|
Molecular Formula |
C6H11NO2S |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
ethyl 3-(methylamino)-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C6H11NO2S/c1-3-9-6(8)4-5(10)7-2/h3-4H2,1-2H3,(H,7,10) |
InChI Key |
QRDFFSFSZHGYOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


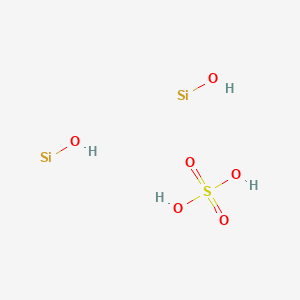
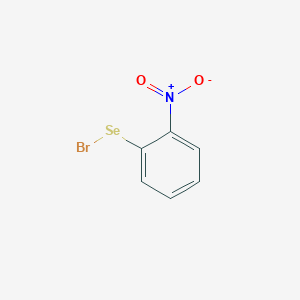
![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)

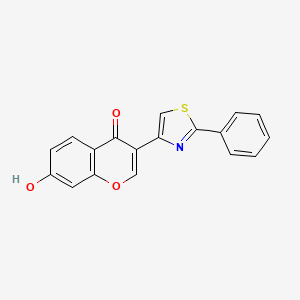
![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)
